Diamantan-4-ol

Description

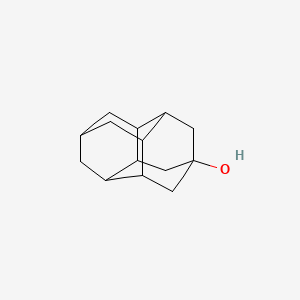

Structure

3D Structure

Properties

CAS No. |

30651-03-7 |

|---|---|

Molecular Formula |

C14H20O |

Molecular Weight |

204.31 g/mol |

IUPAC Name |

pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-4-ol |

InChI |

InChI=1S/C14H20O/c15-14-4-11-8-1-7-2-9(11)13(6-14)10(3-7)12(8)5-14/h7-13,15H,1-6H2 |

InChI Key |

HLMNGNITCLNFFJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3C4C1C5CC(C4)(CC3C5C2)O |

Origin of Product |

United States |

Nomenclature and Stereochemical Aspects of Diamantan 4 Ol

Systematic IUPAC Nomenclature of Diamantan-4-ol

The formal name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is pentacyclo[7.3.1.1⁴,¹².0²,⁷.0⁶,¹¹]tetradecan-4-ol . nih.gov This systematic name precisely describes the complex, polycyclic nature of the diamantane skeleton. The "pentacyclo" prefix indicates the presence of five rings in the structure. The numerical descriptors within the brackets define the size of the rings and the connectivity of the bridging atoms that form the cage. "Tetradecane" specifies a total of 14 carbon atoms in the hydrocarbon framework, and the "-4-ol" suffix indicates a hydroxyl (-OH) group is attached to the carbon atom at the 4-position.

Isomeric Considerations and Positional Chemistry (1- and 4-positions)

The diamantane cage (C₁₄H₂₀) is composed of two fused adamantane (B196018) units and possesses carbon atoms in two distinct chemical environments available for monosubstitution. wiley-vch.dewikipedia.org These are the tertiary bridgehead carbons, which are classified based on their position within the cage structure:

Apical positions: There are two such positions (C-1 and C-6). These carbons are at the "points" of the elongated cage.

Medial positions: There are six such positions (e.g., C-4, C-9). These carbons are located at the "sides" or "waist" of the molecule. researchgate.netirb.hr

Consequently, monosubstitution with a hydroxyl group leads to two primary positional isomers: Diamantan-1-ol (B13743743) and this compound. researchgate.net In sulfuric acid, these isomers can equilibrate through a carbocation intermediate. vulcanchem.com

The position of the hydroxyl group influences the molecule's stability. Thermochemical studies have determined the gas-phase enthalpies of formation for these isomers, showing that this compound is slightly more stable than Diamantan-1-ol. rsc.org The reactivity of the isomers also differs; for instance, functionalization at the less sterically hindered apical position can be more selective under certain reaction conditions. irb.hrresearchgate.net

| Property | Diamantan-1-ol | This compound |

|---|---|---|

| Synonym | 1-Hydroxydiamantane | 4-Hydroxydiamantane |

| CAS Number | 30545-14-3 nist.gov | 30651-03-7 nih.gov |

| IUPAC Name | pentacyclo[7.3.1.1⁴,¹².0²,⁷.0⁶,¹¹]tetradecan-1-ol vulcanchem.com | pentacyclo[7.3.1.1⁴,¹².0²,⁷.0⁶,¹¹]tetradecan-4-ol nih.gov |

| Position of -OH | Apical | Medial researchgate.netirb.hr |

| Gas-Phase Enthalpy of Formation (ΔfH°gas) | -74.30 ± 0.28 kcal/mol rsc.org | -75.80 ± 0.39 kcal/mol rsc.org |

Stereochemical Implications of the Diamantane Cage

The parent hydrocarbon, diamantane, is a highly symmetric and rigid molecule belonging to the D₃d point group. wiley-vch.dewikipedia.org This rigidity is a defining characteristic of diamondoids, which are cage-like hydrocarbons whose carbon frameworks are superimposable on a diamond lattice. wikipedia.orgarxiv.org

The stereochemical implications for this compound arise directly from this inflexible structure:

Fixed Conformation: Unlike flexible cyclic systems such as cyclohexane, the diamantane cage does not undergo conformational changes like ring-flipping. This locks all substituents into fixed spatial orientations.

Chirality: The parent diamantane molecule is achiral. Substitution at the C-4 position with a hydroxyl group does not introduce a chiral center, and the resulting this compound molecule remains achiral due to the presence of a plane of symmetry.

Structural Stability: The cage structure imparts significant stability to the molecule. ontosight.ai The rigid framework and the potential for hydrogen bonding from the hydroxyl group contribute to its physical properties, such as a high melting point. ontosight.ai

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₀O nih.gov |

| Molar Mass | 204.31 g/mol nih.gov |

| IUPAC Name | pentacyclo[7.3.1.1⁴,¹².0²,⁷.0⁶,¹¹]tetradecan-4-ol nih.gov |

| CAS Number | 30651-03-7 nih.gov |

| Chirality | Achiral |

Advanced Synthetic Methodologies for Diamantan 4 Ol

Selective Functionalization Routes to the 4-Position

The functionalization of diamantane can lead to two primary isomers: the 1- (medial) and the 4- (apical) substituted derivatives. researchgate.net The development of selective routes to the 4-position is crucial for the synthesis of specific diamantan-4-ol derivatives.

Direct oxidation of diamantane often yields a mixture of products. For instance, oxidation with lead tetra-acetate in a trifluoroacetic acid–dichloromethane solution can produce a mixture of diamantan-1-ol (B13743743) and this compound. researchgate.netresearchgate.net The ratio of these isomers can be controlled by adjusting the reaction conditions. researchgate.netresearchgate.net Subsequent hydrolysis of the resulting trifluoroacetates provides the corresponding alcohols in high yields. researchgate.net

Another approach involves the use of microbial hydroxylation. The fungus Rhizopus nigricans has been shown to hydroxylate this compound, although this process can lead to a mixture of dihydroxy derivatives, including 4,9-dihydroxydiamantane (B8645096). google.comrsc.org While highly regioselective, this method can produce mixtures that are challenging to separate. google.com

The table below summarizes key findings in the oxidation and hydroxylation of diamantane to obtain this compound.

| Oxidizing Agent/Method | Solvent/Conditions | Products | Observations |

| Lead tetra-acetate/Cl⁻ | Trifluoroacetic acid-dichloromethane | Diamantan-1-ol and this compound trifluoroacetates | Ratio of isomers is controllable by reaction conditions. researchgate.netresearchgate.net |

| Rhizopus nigricans | Fungal fermentation | 1,9-dihydroxydiamantane and 4,9-dihydroxydiamantane | Produces a difficult-to-separate mixture. google.com |

| 96% Sulfuric acid | 75°C | Diamantanone, 9-hydroxydiamantan-3-one, and diamantane-4,9-diol | Leads to multiple oxygenated products. researchgate.net |

Selective halogenation of diamantane provides a versatile route to this compound. Chlorination using chlorosulfonic acid at low temperatures has been reported to yield mainly 1-chlorodiamantane (B14691802), whereas using aluminum chloride-acetyl chloride gives a more balanced mixture of 1- and 4-chlorodiamantane. researchgate.netwikipedia.org

More selective methods for bromination have been developed. Specific conditions allow for the selective bromination of diamantane at the 4,9-positions. researchgate.net Subsequent hydrolysis of the resulting 4,9-dibromodiamantane (B8645885) can then yield 4,9-dihydroxydiamantane. researchgate.net The hydrolysis of brominated diamantane derivatives with nitric acid has also been explored as a pathway to hydroxylated diamantanes. google.com

The following table outlines different halogenation approaches and their outcomes for the synthesis of this compound precursors.

| Halogenating Agent | Conditions | Primary Products | Subsequent Reaction |

| Aluminum chloride-acetyl chloride | 0°C | Equal amounts of 1- and 4-chlorodiamantane researchgate.netwikipedia.org | Hydrolysis to alcohols wikipedia.org |

| Chlorosulfonic acid | -5°C | Mainly 1-chlorodiamantane researchgate.netwikipedia.org | Hydrolysis to alcohol wikipedia.org |

| Bromine | Specific conditions | 4,9-dibromodiamantane researchgate.net | Hydrolysis to 4,9-dihydroxydiamantane researchgate.net |

Oxidation Reactions and Hydroxylation Techniques

Isomerization and Equilibration Studies in Diamantan-ol Synthesis

The relative stability of diamantane derivatives plays a crucial role in their synthesis. The 1-diamantyl cation is generally considered the most stable and is readily formed. researchgate.net However, under certain conditions, isomerization between different substituted positions can occur.

Treatment of diamantan-3-ol with 70% sulfuric acid results in a mixture of mono-ols, including the thermodynamically more stable apical derivatives. researchgate.netresearchgate.net Similarly, at least doubly nitroxylated or hydroxylated diamantanes can rearrange in the presence of a strong acid to yield 4,9-disubstituted products. google.com This thermodynamic control is a key strategy for selectively obtaining 4-substituted diamantanes. Further equilibration of the trifluoroacetate (B77799) of diamantan-1-ol can lead to a 1:1 mixture of the trifluoroacetates of diamantan-1-ol and this compound. researchgate.net In sulfuric acid, diamantan-1-ol can equilibrate with its 4-ol isomer through a carbocation intermediate. vulcanchem.com

Chemo- and Regioselective Synthesis of this compound Derivatives

Achieving high chemo- and regioselectivity is a primary goal in the synthesis of functionalized diamantanes. Irradiation of diamantane and biacetyl in methylene (B1212753) chloride has been shown to produce a mixture of 4-(apical)-acetyl- and 1-(medial)-acetyl-diamantane. rsc.org

Direct and selective functionalization to obtain 4-aminodiamantane (B15438904) has been achieved using NCl₃/AlCl₃. researchgate.net This amino group can then potentially be converted to a hydroxyl group. The development of catalyst-controlled reactions offers a promising avenue for selective synthesis. For example, different catalysts can direct the carbocyclization of alkynyl ketones to selectively form different ring structures. nih.gov While not directly applied to this compound, this principle of catalyst control is highly relevant.

Mechanochemical Approaches in this compound Synthesis

Mechanochemistry, which involves chemical reactions induced by mechanical energy, offers a sustainable and efficient alternative to traditional solvent-based synthesis. beilstein-journals.org High-temperature ball milling has been successfully used for the synthesis of diamondoid ethers. irb.hr For instance, milling 4-iododiamantane (B15438397) with this compound and potassium carbonate at 200°C for 3 hours produced the corresponding ether in a 53% yield. irb.hr This approach is often faster, uses greener reagents, and can result in comparable or better yields than conventional methods. irb.hr The application of mechanochemistry is a significant advancement for producing complex and thermodynamically stable diamondoid materials. irb.hrmdpi.com

Reactivity and Transformational Chemistry of Diamantan 4 Ol

Elucidating the Reaction Mechanisms of the Hydroxyl Group

The hydroxyl group in diamantan-4-ol is the primary site of its chemical reactivity, enabling a range of reactions typical of secondary alcohols. The rigid cage structure of the diamantane backbone can, however, influence reaction rates and mechanisms compared to simpler acyclic or monocyclic alcohols.

Key reaction mechanisms involving the hydroxyl group include:

Protonation and Substitution: In the presence of strong acids, the hydroxyl group can be protonated to form an oxonium ion, which is an excellent leaving group (H₂O). rutgers.edu This facilitates nucleophilic substitution reactions (SN1 or SN2), depending on the reaction conditions and the nucleophile. rutgers.edulibretexts.org For secondary alcohols like this compound, the SN1 pathway involving a carbocation intermediate is often competitive, especially with rearrangements being a possibility. rutgers.edu

Elimination (Dehydration): Acid-catalyzed dehydration of this compound can lead to the formation of diamontene. libretexts.org This E1 or E2 elimination process also proceeds via protonation of the hydroxyl group. libretexts.org The regioselectivity of the double bond formation is dictated by Zaitsev's rule, favoring the most substituted and stable alkene. libretexts.org

Oxidation: The secondary alcohol functionality of this compound can be oxidized to a ketone, diamantan-4-one. imperial.ac.uk This transformation is typically achieved using chromium(VI) reagents or other common oxidizing agents. The mechanism generally involves the formation of a chromate (B82759) ester followed by an elimination step. imperial.ac.uk

In a notable study, the equilibration of diamantan-1-ol (B13743743) and this compound in 98% sulfuric acid was shown to occur through a hydride transfer mechanism. rsc.org This demonstrates the ability of the diamantane framework to stabilize carbocationic intermediates, a key feature of its hydroxyl group reactivity.

Functional Group Interconversions Involving this compound

Functional group interconversion is the process of converting one functional group into another. imperial.ac.uk For this compound, this primarily involves reactions of the hydroxyl group to introduce other functionalities onto the diamantane cage. These transformations are crucial for synthesizing a diverse range of diamantane derivatives.

Common interconversions starting from this compound include:

Conversion to Alkyl Halides: The hydroxyl group can be replaced by a halogen (Cl, Br, I) to form the corresponding 4-halodiamantane. This is typically achieved using reagents like thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃), or hydrohalic acids (HX). rutgers.edulibretexts.org These reactions often proceed via SN2-type mechanisms, leading to an inversion of stereochemistry at the carbon center. libretexts.org

Conversion to Ethers: Ether derivatives of this compound can be synthesized through methods like the Williamson ether synthesis. orgoreview.comchemistrysteps.com This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. chemistrysteps.com

Conversion to Esters: Esterification of this compound can be accomplished by reacting it with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under appropriate catalytic conditions. orgoreview.comlibretexts.org

These interconversions allow for the introduction of a wide array of functional groups, significantly expanding the synthetic utility of this compound.

Derivatization Strategies for Complex this compound Architectures

Derivatization involves modifying a compound to create new, more complex structures with tailored properties. mdpi.com For this compound, derivatization strategies leverage the reactivity of the hydroxyl group to build more intricate molecular architectures. ontosight.ai These strategies are essential for developing new materials and potential therapeutic agents based on the diamantane scaffold. researchgate.net

Formation of Ethers and Esters from this compound

The formation of ethers and esters represents a fundamental derivatization strategy for this compound, enabling the attachment of various organic moieties to the rigid diamondoid core.

Ether Synthesis: The Williamson ether synthesis is a common method for preparing ethers from alcohols. orgoreview.comchemistrysteps.com In the context of this compound, this would involve the following steps:

Deprotonation of this compound with a suitable base (e.g., sodium hydride) to form the diamantan-4-oxide anion.

Nucleophilic attack of the alkoxide on an alkyl halide (R-X) to yield the corresponding ether.

A study on the synthesis of diamondoid ethers utilized a high-temperature ball milling technique, reacting 4-iododiamantane (B15438397) with this compound in the presence of potassium carbonate to produce di(diamantan-4-yl) ether. irb.hr

Ester Synthesis: Esterification is typically achieved by reacting this compound with a carboxylic acid or a more reactive derivative like an acid chloride or anhydride. orgoreview.comlibretexts.org The Fischer esterification, involving reaction with a carboxylic acid in the presence of an acid catalyst, is a classic method. Alternatively, using acyl chlorides or anhydrides, often with a base like pyridine, provides a more reactive pathway to ester formation. chemistrysteps.com

| Reaction Type | Reagents | Product Type |

| Williamson Ether Synthesis | 1. Base (e.g., NaH) 2. Alkyl halide (R-X) | Diamantan-4-yl ether (R-O-C₁₄H₁₉) |

| Fischer Esterification | Carboxylic acid (RCOOH), Acid catalyst | Diamantan-4-yl ester (RCOO-C₁₄H₁₉) |

| Acylation | Acyl chloride (RCOCl) or Anhydride ((RCO)₂O), Base (e.g., pyridine) | Diamantan-4-yl ester (RCOO-C₁₄H₁₉) |

Synthesis of this compound Based Carboxylic Acids and Amines

The conversion of the hydroxyl group of this compound into carboxylic acid and amine functionalities is a critical step in creating derivatives with enhanced solubility and biological activity.

Synthesis of Carboxylic Acids: While direct conversion is not straightforward, a multi-step synthesis can be employed. One common strategy involves converting the alcohol to a halide, followed by the introduction of a carboxyl group. For instance, the Koch-Haaf reaction can be used to carboxylate the corresponding halide. researchgate.net Another approach could involve oxidation of a primary alcohol derivative, though this would require further functionalization of the diamantane core. Research has detailed the synthesis of various diamondoid carboxylic acids starting from the corresponding alcohols or bromides. researchgate.net

Synthesis of Amines: The synthesis of amines from this compound can be achieved through several routes:

From the corresponding halide: The 4-halodiamantane, synthesized from this compound, can be reacted with ammonia (B1221849) or an amine in a nucleophilic substitution reaction. libretexts.org The Gabriel synthesis, involving the use of potassium phthalimide, is a classic method for preparing primary amines from alkyl halides. libretexts.org

Via the Ritter Reaction: The reaction of this compound with a nitrile in the presence of a strong acid (Ritter reaction) can yield an N-substituted amide, which can then be hydrolyzed to the corresponding amine. researchgate.net

Via Rearrangement Reactions: The Curtius or Hofmann rearrangements of carboxylic acid derivatives (which can be synthesized from this compound as described above) provide pathways to primary amines with one less carbon atom. libretexts.orgorganicchemistrytutor.com

| Target Functional Group | Synthetic Strategy | Key Intermediates |

| Carboxylic Acid | Halogenation followed by carboxylation (e.g., Koch-Haaf reaction) | 4-Halodiamantane |

| Primary Amine | Halogenation followed by amination (e.g., Gabriel synthesis) | 4-Halodiamantane |

| Amine | Ritter reaction on the alcohol | N-substituted amide |

| Primary Amine | Hofmann or Curtius rearrangement | Carboxylic acid derivative (e.g., amide, acyl azide) |

Biocatalytic Transformations of this compound

Biocatalysis utilizes enzymes to perform chemical transformations, offering advantages such as high selectivity, mild reaction conditions, and environmental sustainability. wikipedia.orgmt.com While specific biocatalytic transformations of this compound are not extensively documented in the provided search results, the principles of biocatalysis can be applied to this molecule.

Enzymes such as lipases, proteases, and oxidoreductases are commonly employed in organic synthesis. mt.comresearchgate.net

Enzymatic Esterification/Transesterification: Lipases are widely used for the synthesis of esters. They can catalyze the reaction between this compound and a carboxylic acid or an ester (transesterification) in non-aqueous media. This approach can offer high enantioselectivity if a chiral acid or alcohol is used.

Enzymatic Oxidation: Oxidoreductases, such as alcohol dehydrogenases, could potentially be used for the selective oxidation of this compound to diamantan-4-one. These enzymes often exhibit high regio- and stereoselectivity.

Enzymatic Amination: Transaminases are enzymes that can catalyze the transfer of an amino group from an amino donor to a ketone. entrechem.com Therefore, diamantan-4-one (obtainable from the oxidation of this compound) could be a substrate for a transaminase to produce a chiral diamantan-4-amine.

The application of biocatalysis to this compound holds promise for the development of green and efficient synthetic routes to valuable diamantane derivatives. The use of deep eutectic solvents as a reaction medium for biocatalytic transformations is an emerging area that could be relevant for overcoming potential solubility issues with diamondoid compounds. researchgate.net

Spectroscopic Characterization and Structural Elucidation of Diamantan 4 Ol and Its Derivatives

Vibrational Spectroscopy for Diamantan-4-ol: Raman and Infrared Studies

Vibrational spectroscopy, which encompasses both infrared (IR) and Raman spectroscopy, serves as a powerful method for the label-free optical sensing and imaging of molecules. nih.gov These two techniques are complementary, providing information on different types of molecular vibrations. nih.govedinst.com IR spectroscopy is based on the absorption of infrared radiation, which induces changes in the dipole moment of a molecule. uni-siegen.de In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light, providing information about changes in a molecule's polarizability. uni-siegen.dewikipedia.org

For a molecule to be IR active, there must be a change in its dipole moment during vibration. edinst.com Conversely, a change in polarizability is required for a vibration to be Raman active. edinst.com This fundamental difference in selection rules means that IR and Raman spectra of the same molecule can provide complementary information. nih.govedinst.com For instance, IR spectroscopy is particularly sensitive to polar bonds like O-H and N-H, making it useful for identifying functional groups. nih.gov Raman spectroscopy is more sensitive to non-polar, homo-nuclear bonds such as C-C and C=C, which are characteristic of the skeletal structure of molecules. nih.gov

In the context of this compound, the presence of the hydroxyl (-OH) group introduces a polar bond to the non-polar diamondoid cage. The O-H stretching vibration would be expected to produce a strong and characteristic absorption band in the IR spectrum.

The "fingerprint region" in vibrational spectroscopy, typically spanning from 300 to 1900 cm⁻¹, is a complex area of the spectrum containing a multitude of vibrational modes, including bending, rocking, and stretching vibrations. spectroscopyonline.com This region is unique to each molecule, acting as a molecular "fingerprint." wikipedia.orgspectroscopyonline.com

In a study analyzing functionalized diamantane with amino, hydroxyl, and thiol groups, Raman spectroscopy revealed two specific fingerprint regions that are useful for quickly determining the type and site of functionalization. researchgate.net The first fingerprint region includes a breathing-like mode (BLM) at 708 cm⁻¹. researchgate.net The second fingerprint region contains Raman active modes at 932 cm⁻¹ and 979 cm⁻¹. researchgate.net While the positions of these modes show minimal shifts (less than 10 cm⁻¹) upon functionalization, the intensity ratios of the peaks change considerably, providing a clear indication of the type of functional group present. researchgate.net

For this compound, the introduction of the hydroxyl group at the 4-position leads to distinct changes in the Raman spectrum compared to the parent diamantane molecule. These changes in the fingerprint region, particularly the altered intensity ratios of the characteristic peaks, can be used to confirm the site of functionalization. researchgate.net

Table 1: Key Raman Spectral Regions for Functionalized Diamantane

| Spectral Region | Key Features in Diamantane | Observations upon Functionalization |

|---|---|---|

| First Fingerprint Region | Breathing-like mode (BLM) at 708 cm⁻¹ | Minimal frequency shift (< 3 cm⁻¹); changes in intensity ratios. researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the connectivity, arrangement, and electronic environment of atoms. mdpi.com Both ¹H and ¹³C NMR are routinely used to characterize diamantanoid structures.

The ¹³C NMR spectrum of this compound shows distinct signals corresponding to the different carbon environments within the molecule. For instance, the carbon atom bearing the hydroxyl group (C4) will resonate at a significantly different chemical shift compared to the other carbon atoms in the cage. A study on the hydroxylation of diamantane reported the following ¹³C NMR chemical shifts (in ppm) for this compound: 25.36 (C9), 35.92 (C1,7,11), 36.81, 37.15 (C8,10,13), and 41.90 (C2,6,12). researchgate.net

Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC, NOESY), are crucial for unambiguously assigning all proton and carbon signals and for determining the stereochemistry and conformational preferences of the molecule. mdpi.comipb.pt NOESY experiments, for example, can provide information about through-space interactions between protons, which is vital for understanding the three-dimensional structure and conformation of this compound and its derivatives in solution. mdpi.comrsc.org The analysis of NMR data, often in conjunction with computational methods, allows for the determination of the relative populations of different conformers. copernicus.orgauremn.org.br

Table 2: ¹³C NMR Chemical Shifts for this compound

| Carbon Atom(s) | Chemical Shift (δ, ppm) |

|---|---|

| C9 | 25.36 researchgate.net |

| C1, C7, C11 | 35.92 researchgate.net |

| C8, C10, C13 | 36.81, 37.15 researchgate.net |

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. numberanalytics.com For this compound, the molecular formula is C₁₄H₂₀O, which corresponds to a molecular weight of approximately 204.31 g/mol . nih.gov

In a mass spectrometer, the molecule is ionized, and the resulting molecular ion (M⁺) and its fragment ions are separated based on their mass-to-charge ratio (m/z). uni-saarland.de The molecular ion peak in the mass spectrum confirms the molecular weight of the compound. uni-saarland.deshimadzu.com High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the determination of its elemental composition with high accuracy. uni-saarland.de

The fragmentation pattern observed in the mass spectrum provides a fingerprint that can be used for structural elucidation. The fragmentation of the this compound molecular ion will be influenced by the rigid cage structure and the presence of the hydroxyl group. Analysis of these fragmentation pathways can help to confirm the structure of the molecule. MS is also a valuable tool for assessing the purity of a sample, as it can detect the presence of impurities, even in small amounts. shimadzu.com

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Diamantane |

| Adamantane (B196018) |

| 1-Adamantanol |

| 2-Adamantanone |

| 1-Bromoadamantane |

| 1-Chloroadamantane |

| 1-Acetyladamantane |

| 1-Aminoadamantane |

| 1-(1-Aminoethyl)adamantane |

| 1-Adamantanecarboxylic acid |

| 1-Adamantanecarbonyl chloride |

| 1-Diadamantanol |

| 4-Diadamantanol |

| Diamantan-1-ol (B13743743) |

| Diamantane-1,4-diol |

| 1-Bromodiamantane |

| 1-Aminodiamantane |

| 1-(Acetylamino)diamantane |

| 1,1'-Dihydroxy-4,4'-bisdiamantane |

| 9,9'-Diphenyl-4,4'-bisdiamantane |

| 4-Iododiamantane (B15438397) |

| 1-Iododiamantane |

| 4-Diamantyl methanesulfonate |

| Terpinen-4-ol |

| 4-Octanol |

| Diethyl ketone |

| Chloroacetone |

| Butane |

| 2,3-Dihydroxy-1,4-naphthoquinone |

| 1,2-Dihydroxy-3,4-naphthoquinone |

| 1,5-Diaryl-3-Oxo-1,4-Pentadiene |

| Trishomocubane |

| Benzene |

| Acetonitrile |

| Urea |

| Acetic acid |

| Nitric acid |

| Hypochlorous acid |

| Hypobromous acid |

| Carbon tetrabromide |

| Bromotrichloromethane |

| Carbon tetrachloride |

| Water |

| Tetrahydrofuran |

| Deuterated chloroform (B151607) (CDCl₃) |

| Tetramethylsilane (TMS) |

| Sulfur |

| Silicon monoxide (SiO) |

| Disilicon dioxide (Si₂O₂) |

| Trisilicon trioxide (Si₃O₃) |

| Nitrogen |

| Oxygen |

| Hydrogen |

| Carbon |

| Bromine |

| Chlorine |

| Iodine |

| Molybdenum hexacarbonyl (Mo(CO)₆) |

| Ruthenium complexes |

| Tungsten complexes |

| Iron complexes |

| Nickel complexes |

| Cobalt complexes |

| Palladium complexes |

| Tetrabutylammonium bromide (TBAB) |

| Triethylamine (TEA) |

| 1,4-Diazabicyclo[2.2.2]octane (DABCO) |

| Potassium carbonate (K₂CO₃) |

| Sodium bicarbonate (NaHCO₃) |

Theoretical and Computational Investigations of Diamantan 4 Ol

Quantum Chemical Calculations on Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. Methods like Density Functional Theory (DFT) and other ab initio approaches are used to solve the electronic Schrödinger equation, providing detailed information about molecular orbitals and energy. arxiv.orgarxiv.org

Research in this area focuses on several key aspects:

Electronic Stability: The diamondoid cage is known for its high thermal and chemical stability, which originates from its rigid, strain-free saturated hydrocarbon structure. arxiv.org Quantum chemical calculations can quantify this stability by determining the molecule's enthalpy of formation. researchgate.net For instance, computations using the B3LYP/6-31G* level of theory have been effectively used to calculate the enthalpies of formation for various diamondoids. researchgate.net

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the ionization potential, while the HOMO-LUMO gap indicates the chemical reactivity and the energy required for electronic excitation. In diamantan-4-ol, the presence of the oxygen atom's lone pairs significantly influences the character of the HOMO, localizing it near the functional group.

Ionization Energy and Electron Affinity: These fundamental properties can be precisely calculated. Theoretical studies, often complemented by high-resolution spectroscopy, can determine the adiabatic ionization energy, which is the energy required to remove an electron from the molecule in its ground state. rsc.org These calculations provide a deeper understanding of how functional group substitution affects the electronic properties of the parent diamantane cage. rsc.org

Table 1: Representative Data from Quantum Chemical Calculations on this compound

| Calculated Property | Significance | Typical Computational Method |

|---|---|---|

| Enthalpy of Formation | Indicates the thermodynamic stability of the molecule. | DFT (e.g., B3LYP), G3/G4 Theory |

| Ionization Energy | Energy needed to remove one electron; relates to reactivity. | DFT, Coupled Cluster (CCSD(T)) |

| HOMO Energy | Energy of the highest occupied molecular orbital. | DFT, Hartree-Fock |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | DFT, Hartree-Fock |

| HOMO-LUMO Gap | Relates to electronic excitation energy and chemical stability. | DFT, Hartree-Fock |

Molecular Dynamics Simulations and Conformational Analysis

While quantum mechanics describes the electronic structure of a static molecule, molecular dynamics (MD) simulations provide insight into its dynamic behavior. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, vibrates, and changes conformation over time. iitm.ac.in

Key applications for this compound include:

Conformational Preferences: The primary conformational freedom in this compound involves the rotation of the hydroxyl (-OH) group around the C-O bond. MD simulations can explore the potential energy surface associated with this rotation to identify the most stable (lowest energy) orientations of the hydroxyl hydrogen.

Solvent Effects: MD simulations typically immerse the molecule in a simulated box of water or other solvents, allowing for the study of intermolecular interactions, such as hydrogen bonding between the hydroxyl group and solvent molecules. nih.govnih.gov

Thermal Motion: By simulating the molecule at different temperatures, researchers can analyze the vibrational motions of the cage and the functional group. This provides a dynamic picture that complements the static information from quantum chemical calculations. drugdesign.org The trajectories generated can be analyzed to understand structural fluctuations and the stability of specific geometric features. nih.gov

Table 2: Goals and Outputs of Molecular Dynamics Simulations for this compound

| Simulation Goal | Information Obtained | Key Analysis |

|---|---|---|

| Conformational Search | Identification of stable rotamers of the -OH group. | Potential Energy Surface Mapping |

| Dynamic Behavior | Trajectories of atomic motion over time. | Root Mean Square Deviation (RMSD) |

| Intermolecular Interactions | Analysis of hydrogen bond formation and lifetime with solvent. | Radial Distribution Functions, H-bond Occupancy nih.gov |

| Flexibility Analysis | Fluctuations of atomic positions around their equilibria. | Root Mean Square Fluctuation (RMSF) |

Density Functional Theory (DFT) for Vibrational Property Prediction and Assignment

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a primary experimental technique for identifying and characterizing molecules. Density Functional Theory (DFT) has become an indispensable tool for interpreting these experimental spectra. nih.gov

The process involves:

Geometry Optimization: First, the equilibrium geometry of the this compound molecule is calculated using DFT.

Frequency Calculation: Subsequently, the vibrational frequencies and their corresponding intensities (for both IR and Raman) are computed. nih.gov This results in a theoretical spectrum.

Spectral Assignment: The calculated spectrum is then compared with the experimental one. Each calculated vibrational mode corresponds to a specific atomic motion (e.g., C-O stretch, O-H bend, or cage breathing modes). This comparison allows for the confident assignment of each peak in the experimental spectrum to a particular molecular vibration. researchgate.net

DFT calculations are particularly powerful for distinguishing between isomers. For example, the vibrational spectra of diamantan-1-ol (B13743743) and this compound are expected to show distinct differences, especially in the "fingerprint" region. researchgate.net DFT can predict these differences, helping to identify which isomer has been synthesized or is present in a sample. researchgate.net In some cases, a scaling factor may be applied to the calculated frequencies to achieve better agreement with experimental results, accounting for systematic errors in the computational method. nih.gov

Table 3: Example of DFT-Aided Vibrational Mode Assignment for this compound

| Vibrational Mode Description | Calculated Frequency (cm⁻¹) (Hypothetical) | Experimental Frequency (cm⁻¹) (Hypothetical) |

|---|---|---|

| O-H Stretch | 3650 | 3600 |

| C-H Stretch (Apical) | 3010 | 2985 |

| C-H Stretch (Median) | 2950 | 2920 |

| Cage Deformation | 1100 | 1090 |

| C-O Stretch | 1050 | 1045 |

Modeling of Strain Effects within the Diamantane Cage of this compound

Diamondoid molecules are renowned for being relatively strain-free, as their carbon framework mimics the lattice of diamond. arxiv.org However, minor amounts of strain are always present. Computational modeling allows for the precise quantification and analysis of this strain energy.

The key aspects of strain modeling include:

Strain Energy Calculation: The total strain energy of a molecule can be calculated by comparing its actual heat of formation with a theoretical value derived from strain-free group increments. Computational methods, such as DFT at the B3LYP/6-31G* level, can directly compute the molecular structure and energy, from which strain can be inferred. researchgate.net

Types of Strain: This total strain can be broken down into components:

Bond Strain: Stretching or compression of C-C bonds from their ideal lengths.

Angle Strain: Deviation of C-C-C bond angles from the ideal tetrahedral angle of 109.5°.

Torsional Strain: Strain arising from the eclipsing of bonds.

Effect of Functionalization: The introduction of the hydroxyl group at the apical 4-position can cause subtle changes in the geometry and electron distribution of the diamantane cage. Modeling can investigate how this substitution perturbs the local bond lengths and angles, potentially inducing or relieving minor strain in its vicinity compared to the unsubstituted diamantane molecule.

Table 4: Strain Components Modeled in the this compound Cage

| Strain Type | Description | Relevance to this compound |

|---|---|---|

| Angle Strain (Baeyer) | Deviation from ideal bond angles. | Minimal, but present in the fused-ring system. |

| Torsional Strain (Pitzer) | Eclipsing interactions between adjacent bonds. | Minimal due to the staggered chair conformations of the rings. |

| Bond Length Distortion | Bonds stretched or compressed from equilibrium. | Minor distortions can be induced by the electronegative -OH group. |

| Non-bonded Interaction | Steric repulsion between non-bonded atoms. | The -OH group's interaction with nearby cage hydrogens can be modeled. |

Applications of Diamantan 4 Ol in Advanced Materials and Nanotechnology

Diamantan-4-ol as a Molecular Building Block for Polymer Synthesis

The unique properties of the diamantane cage—including high stiffness, thermal stability, and chemical resistance—are highly desirable in polymer science. researchgate.netarxiv.org this compound serves as a key precursor for incorporating the diamantane moiety into polymer chains. The hydroxyl group allows for straightforward conversion into various monomers, which can then be polymerized to create materials with enhanced properties. ontosight.aispiedigitallibrary.org

The synthesis of diamantane-based polymers leverages the rigid diamondoid structure to improve the physicochemical properties of the resulting materials, such as raising the glass transition temperature and enhancing etch resistance for lithography applications. arxiv.orgspiedigitallibrary.org Diamantane-based polymers often exhibit significantly greater thermo-oxidative stability compared to their adamantane-based counterparts. arxiv.org

A primary strategy for incorporating this compound into polymers involves its conversion into acrylate (B77674) or methacrylate (B99206) monomers. For example, 9-hydroxy-4-diamantyl methacrylate (HDiMA), a direct derivative of this compound, has been synthesized and used as a monomer in photoresist polymers for 193-nm lithography. spiedigitallibrary.org The incorporation of such bulky, cage-like structures into the polymer is expected to enhance its dry etch stability, a critical factor in semiconductor manufacturing. spiedigitallibrary.org

The table below details examples of diamantane derivatives used in polymer synthesis, highlighting the role of functionalization in creating advanced polymeric materials.

| Monomer Derivative | Polymer Type | Key Properties & Applications |

| 9-hydroxy-4-diamantyl methacrylate (HDiMA) | Poly(methacrylate) | Enhanced dry etch resistance for 193-nm photoresist applications. spiedigitallibrary.org |

| Diethynyl diamantane | Thermoset Resin | High thermal stability, with decomposition temperatures nearly 50°C higher than analogous adamantane (B196018) polymers. arxiv.org |

| 1,6-bis(trimellitimido)diamantane | Poly(amide-imide) | High thermal stability with glass transition temperatures up to 385°C; good solubility in organic solvents. researchgate.net |

| 4,9-diaminodiamantane | Polyimide | Low dielectric constant (2.7) and low moisture absorption, suitable for microelectronics. researchgate.net |

In addition to pure polymers, this compound is a candidate for the creation of advanced composites. Functionalized diamondoids are used to prepare novel polymer nanocomposites with improved thermal and mechanical stability. researchgate.netresearchgate.netresearchgate.net The hydroxyl group of this compound can form covalent or hydrogen bonds with a surrounding matrix, ensuring strong interfacial adhesion. This is crucial for effectively transferring the desirable properties of the diamondoid cage to the bulk material. Similarly, in metal-diamond composites, functionalization is key to forming a stable interface, for instance, by creating carbide bonds between the diamondoid and a metal matrix like tungsten or chromium. nih.govmdpi.com The ease of functionalization of this compound makes it a valuable component for these high-strength, high-temperature materials. nih.govdpcanada.com

Integration of this compound in Nanostructured Systems

Diamondoids are considered ideal molecular building blocks for nanotechnology due to their precise size, rigidity, and unique electronic properties, such as negative electron affinity. researchgate.netpolyu.edu.hkijnnonline.net this compound, with its reactive hydroxyl group, facilitates the integration of the diamantane cage into larger, functional nanostructured systems. ontosight.aipolyu.edu.hk This functional handle allows the diamondoid to be chemically anchored to surfaces or other molecules, a critical step in the bottom-up fabrication of nanodevices. ijnnonline.netacgpubs.org

The fabrication of nanodevices using diamondoids is an area of intense research, with applications ranging from electron emitters to chemical sensors. researchgate.netpolyu.edu.hkdoaj.org The ability to functionalize the diamondoid cage is paramount. For instance, a catalyst gas sensor has been constructed using difunctionalized diamondoids, where a hydroxyl group is one of the key functionalities for creating a hybrid metal-organic nanocomposite. researchgate.net In this design, a self-assembled layer of the functionalized diamondoid acts as a scaffold for the subsequent deposition of palladium nanolayers, creating a highly sensitive detection platform. researchgate.net

The hydroxyl group of this compound can be used to form self-assembled monolayers (SAMs) on various substrates. These well-ordered molecular layers are foundational for building more complex nanoelectronic components. acgpubs.org Diamondoid-based SAMs have been shown to exhibit monochromatic electron emission with a low energy threshold, a property that is highly valuable for developing new types of electron sources for applications like electron beam lithography. polyu.edu.hkacgpubs.org The ability to precisely place this compound within a nanostructure allows for the fine-tuning of the electronic and physical properties of the resulting device. acgpubs.org

Role of this compound in Self-Assembly Processes

Self-assembly is a fundamental process in nanotechnology where molecules spontaneously organize into ordered structures. ijnnonline.netarxiv.org While non-functionalized diamondoids like diamantane can self-assemble through weaker van der Waals forces, the introduction of a hydroxyl group, as in this compound, fundamentally alters this process. arxiv.orgresearchgate.net

The hydroxyl group of this compound introduces strong, directional hydrogen bonding capabilities. ontosight.airesearchgate.net Research on the self-assembly of diamondoid alcohols in ultracold helium nanodroplets has confirmed that these hydrogen bonds completely dominate the aggregation process. researchgate.net This leads to the formation of different and more defined cluster structures compared to the assemblies of less-polar diamondoid derivatives. researchgate.net The ability to direct the assembly through specific, strong interactions is crucial for creating predictable and well-ordered nanostructures from the bottom up. ijnnonline.net

Furthermore, studies have shown that the presence of this compound can influence the phase behavior of pure diamantane itself. The addition of this compound has a distinct splitting effect on the first pre-melting transition of diamantane, indicating that it directly interacts with and alters the way diamantane molecules arrange themselves in the solid state. fau.eu This highlights the significant role of the functional group in modulating intermolecular forces and controlling the collective behavior of these molecular building blocks.

Supramolecular Chemistry and Host Guest Interactions Involving Diamantan 4 Ol

Complexation Thermodynamics and Mechanistic Studies with Macrocyclic Hosts (e.g., Cyclodextrins, Cucurbiturils)

The encapsulation of guest molecules by macrocyclic hosts is a cornerstone of host-guest chemistry, driven by a combination of non-covalent interactions. wikipedia.orgresearchgate.net Studies on diamantan-4-ol with cyclodextrins and cucurbiturils reveal the thermodynamic forces governing these complexation events.

Research into the hosting of diamantane alcohols, including this compound, by β-cyclodextrin (β-CD) and γ-cyclodextrin (γ-CD) in water has provided detailed thermodynamic insights. rsc.orgirb.hr At 298 K, the complexation of this compound with β-CD is a strongly exothermic process, meaning it releases heat, and is entropically opposed. rsc.org In contrast, its interaction with γ-CD is endothermic, absorbing heat from the surroundings. rsc.org

The stability of these complexes is influenced by the solvent and temperature. In aqueous solutions, a significant decrease in the standard complexation enthalpy is observed as temperature increases, shifting the driving force for complexation. rsc.org For cyclodextrins, this indicates a transition from a "classical" hydrophobic effect, driven by entropy, to a "non-classical" one where enthalpy plays a more dominant role. rsc.org Conversely, complexation in solvents like formamide (B127407) and ethylene (B1197577) glycol is primarily driven by enthalpy and shows little dependence on temperature. rsc.org

The binding of this compound with cucurbiturils, another class of macrocyclic hosts, remains primarily non-classical across the studied temperature range. rsc.orguniv-amu.fr This is attributed to the less structured nature of water confined within the cucurbituril (B1219460) cavity. rsc.org The thermodynamic data suggests that the hydroxyl group of this compound has a weak involvement in the complexation process with these hosts. rsc.org

Exploring Hydrogen Bonding Networks in this compound Systems

The hydroxyl group on the rigid this compound framework is a key functional group for forming hydrogen bonds, which are directional, non-covalent interactions crucial in the self-assembly of molecules into larger, ordered structures. ontosight.aiirb.hrmdpi.com The study of these networks provides insight into crystal engineering and the design of new materials. irb.hrnumberanalytics.com

The formation of hydrogen-bonded assemblies is a fundamental aspect of supramolecular chemistry, leading to structures with defined topologies. irb.hrresearchgate.net The interplay of the rigid diamondoid cage and the directional nature of the hydrogen bonds can be exploited to create predictable and stable supramolecular architectures. jyu.fimdpi.com

Future Research Trajectories and Emerging Paradigms for Diamantan 4 Ol

Exploration of Novel Functionalization Strategies and Reaction Pathways

The future of diamantan-4-ol research is intrinsically linked to the development of innovative methods to modify its structure. While traditional functionalization often targets the hydroxyl group, researchers are now exploring more complex and selective reaction pathways to unlock new properties and applications. ontosight.ai

A significant area of future research will involve the selective functionalization of the diamantane cage itself, even in the presence of the hydroxyl group. This could involve direct C-H activation at specific positions on the diamondoid framework, a challenging but potentially rewarding endeavor. Success in this area would allow for the creation of bifunctional or polyfunctional this compound derivatives with precisely controlled three-dimensional structures.

One promising approach is the use of biocatalysis. For instance, the fungus Rhizopus nigricans has been shown to hydroxylate diamantan-1-ol (B13743743) and this compound in a highly regioselective manner, producing diols that are difficult to synthesize using conventional chemical methods. rsc.org Future research could expand on this by exploring other microorganisms or isolated enzymes to achieve an even wider range of selective functionalizations.

Furthermore, novel reaction pathways are being investigated to create this compound derivatives with unique functionalities. This includes the synthesis of ethers through mechanochemical methods, which offers a more sustainable alternative to traditional solution-based synthesis. irb.hr Research into "one-pot" conversions, where multiple reaction steps are carried out in a single reaction vessel, is also a key area of interest, as it can significantly improve the efficiency of synthesizing complex this compound derivatives. researchgate.net

| Functionalization Strategy | Description | Potential Advantages |

| Biocatalysis | Use of microorganisms or enzymes to achieve highly selective hydroxylations at specific positions on the diamantane cage. | High regioselectivity, environmentally friendly reaction conditions. |

| Mechanochemistry | Solvent-free or low-solvent synthesis of derivatives, such as ethers, through mechanical force. | Reduced waste, potential for novel reactivity. |

| Direct C-H Activation | Selective functionalization of the hydrocarbon backbone of the diamantane cage. | Access to previously inaccessible derivatives, precise control over molecular architecture. |

| "One-Pot" Synthesis | Multi-step reactions performed in a single reaction vessel. | Increased efficiency, reduced purification steps. |

Advanced Applications in Catalysis and Molecular Machines

The rigid and well-defined structure of this compound makes it an excellent scaffold for the design of catalysts and molecular machines. researchgate.net The hydroxyl group provides a convenient anchor point for attaching catalytically active moieties or for integrating the molecule into larger, more complex systems.

In the realm of catalysis, this compound derivatives are being explored as ligands for metal catalysts. researchgate.net The bulky and rigid nature of the diamantane cage can create a specific steric environment around the metal center, influencing the selectivity and activity of the catalyst. Future research will likely focus on the synthesis of chiral this compound derivatives to be used in asymmetric catalysis, a critical area for the pharmaceutical and fine chemical industries. Additionally, the use of this compound in organocatalysis, where the molecule itself acts as the catalyst, is a promising avenue of investigation. researchgate.net

The concept of molecular machines, nanoscale devices that can perform specific tasks, is another exciting area where this compound could play a significant role. rsc.orgchemrxiv.org The rigidity of the diamantane framework provides a stable platform for constructing molecular rotors, switches, and other components. The hydroxyl group can be used to connect the this compound unit to other molecular components or to anchor the machine to a surface. Future research in this area will involve the design and synthesis of complex, multi-component systems based on this compound that can respond to external stimuli such as light or chemical signals. chemrxiv.org

| Application Area | Role of this compound | Future Research Focus |

| Catalysis | Ligand for metal catalysts, organocatalyst. | Asymmetric catalysis, development of more efficient and selective catalytic systems. |

| Molecular Machines | Rigid scaffold for molecular components. | Design and synthesis of light- or chemically-activated molecular switches and motors. |

Development of Next-Generation this compound Derived Materials

The unique properties of this compound, including its thermal stability and rigid structure, make it an attractive building block for the development of advanced materials. arxiv.org The incorporation of this compound into polymers, for example, can significantly enhance their thermal and mechanical properties. arxiv.org

Future research in this area will focus on the synthesis of novel polymers incorporating this compound in a controlled and systematic manner. This could include the development of polyesters, polycarbonates, and polyurethanes where this compound is used as a monomer. The resulting polymers are expected to exhibit high glass transition temperatures, excellent thermal stability, and improved mechanical strength, making them suitable for applications in high-performance plastics and composites.

Another emerging paradigm is the use of this compound in the creation of self-assembling materials. rsc.org The rigid shape and the potential for hydrogen bonding through the hydroxyl group can drive the spontaneous organization of this compound molecules into well-defined nanostructures. rsc.org This could lead to the development of new materials with tailored optical or electronic properties. For instance, self-assembled monolayers of functionalized diamondoids on surfaces have already shown promise for applications in electronics. rsc.org

The development of hybrid materials, where this compound is combined with other nanomaterials such as carbon nanotubes or graphene, is also a promising area of research. researchgate.net The this compound can act as a molecular "glue" to improve the dispersion and interfacing of these nanomaterials within a polymer matrix, leading to nanocomposites with enhanced properties.

| Material Type | Role of this compound | Potential Properties and Applications |

| High-Performance Polymers | Monomer or additive. | High thermal stability, enhanced mechanical strength for aerospace and automotive applications. |

| Self-Assembling Materials | Building block for ordered nanostructures. | Materials with tailored optical and electronic properties for sensors and optoelectronics. |

| Nanocomposites | Dispersant and interfacial modifier. | Enhanced mechanical, thermal, and electrical properties for a wide range of applications. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.